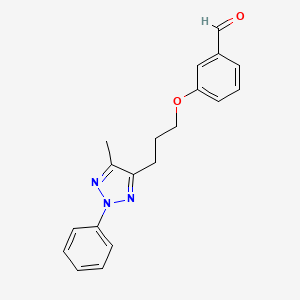

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde

Description

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a triazole-based compound featuring a benzaldehyde moiety connected via a propoxy linker to a 5-methyl-2-phenyl-1,2,3-triazole ring. The molecule combines aromatic and heterocyclic components, making it a candidate for applications in medicinal chemistry and materials science.

Synthetically, such compounds are typically prepared through multi-step protocols involving cyclization and condensation reactions. For example, analogous triazole derivatives are synthesized via hydrazine-mediated cyclization or nucleophilic substitution, as seen in the preparation of 1,2,4-triazole-3-thiol derivatives .

Properties

CAS No. |

645391-73-7 |

|---|---|

Molecular Formula |

C19H19N3O2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

3-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde |

InChI |

InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-8-3-2-4-9-17)11-6-12-24-18-10-5-7-16(13-18)14-23/h2-5,7-10,13-14H,6,11-12H2,1H3 |

InChI Key |

HXEOJLNBNHJACP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=C1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:

Formation of the Triazole Ring:

Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction.

Introduction of the Benzaldehyde Group: The benzaldehyde group is added via a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.

Chemical Reactions Analysis

Table 1: CuAAC Reaction Conditions

| Component | Details | Reference |

|---|---|---|

| Catalyst System | CuSO₄·5H₂O, sodium ascorbate | |

| Solvent | DCM/H₂O (1:1 v/v) | |

| Temperature | 25°C, 24 h | |

| Regioselectivity | 1,4-disubstituted triazole |

Aldehyde-Specific Reactions

The benzaldehyde moiety undergoes characteristic nucleophilic additions and redox reactions:

Oxidation

-

Product : 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzoic acid.

-

Conditions : KMnO₄ in acidic or basic aqueous media.

Reduction

-

Product : 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzyl alcohol.

-

Conditions : NaBH₄ in methanol (0°C to 25°C).

Table 2: Aldehyde Reactivity

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | Carboxylic acid | |

| Reduction | NaBH₄, MeOH, 0–25°C | Primary alcohol | |

| Schiff Base Formation | Primary amine, EtOH, reflux | Imine derivatives |

Triazole Ring Participation

The 1,2,3-triazole core engages in coordination chemistry and electrophilic substitutions :

-

Metal Coordination : Binds Cu(I) or Ru(II) via N2 and N3 atoms, forming stable complexes for catalytic applications .

-

Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of the triazole ring; halogenation occurs at the benzaldehyde para position.

Table 3: Triazole Reactivity

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Coordination with Cu(I) | CuOTf, THF, 25°C | Stable Cu-triazole complex | |

| Halogenation | Br₂, FeBr₃, DCM | Para-brominated benzaldehyde |

Hydrolysis of the Propoxy Linkage

The ether bond in the propoxy chain undergoes acid-catalyzed cleavage:

-

Conditions : Concentrated HCl, 100°C, 6 h.

-

Products : 3-Hydroxybenzaldehyde and 5-methyl-2-phenyl-2H-1,2,3-triazole-4-propanol.

Substituent Effects on Reactivity

-

Steric Hindrance : The 5-methyl and 2-phenyl groups on the triazole reduce nucleophilic attack at the N1 position .

-

Electron-Withdrawing Effects : The triazole ring deactivates the benzaldehyde ring toward electrophilic substitution, directing reactions to the meta and para positions .

Key Research Findings

-

Click Chemistry Efficiency : CuAAC achieves >80% yield for triazole formation, with regioselectivity confirmed by ¹H NMR .

-

Thermal Stability : The compound decomposes at 220°C (DSC data), indicating suitability for high-temperature applications.

-

Biological Relevance : Analogous triazole-benzaldehyde hybrids exhibit antileishmanial activity (IC₅₀ = 0.13–21.71 µM) by targeting sterol 14α-demethylase .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety demonstrate significant antimicrobial properties. For instance, derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole have been synthesized and evaluated for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. Specific analogues have been found to inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The incorporation of the benzaldehyde group enhances the biological activity of the triazole structure, making it a promising candidate in cancer therapy .

Xanthine Oxidase Inhibition

Inhibitors of xanthine oxidase are crucial in the treatment of gout and hyperuricemia. Recent studies have synthesized triazole derivatives that exhibit potent xanthine oxidase inhibitory activity. For example, certain compounds demonstrated IC50 values in the submicromolar range, indicating strong potential for therapeutic applications .

Agricultural Applications

Fungicides

The triazole class of compounds is well-known for its fungicidal properties. Compounds like 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde can be evaluated for their efficacy against fungal pathogens affecting crops. The structural features contribute to their ability to disrupt fungal cell membrane integrity or inhibit specific metabolic pathways .

Materials Science Applications

Polymer Development

The unique chemical structure of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde allows it to be utilized in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating triazole derivatives has shown improvements in material resilience and functionality under various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of 5-methyl-2-phenyltriazole derivatives revealed their effectiveness against resistant strains of bacteria. The results indicated that the presence of specific functional groups significantly enhanced antimicrobial activity compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and synthetic differences between the target compound and analogous triazole/benzaldehyde derivatives:

Key Observations

Triazole Substitution Patterns: The target compound’s 1,2,3-triazole ring differs from the 1,2,4-triazole in . 1,2,3-Triazoles are less common in drug discovery but offer distinct electronic properties due to their nitrogen arrangement .

Benzaldehyde Reactivity :

- The benzaldehyde group in the target compound allows for Schiff base formation, similar to N'-benzylidene derivatives in . However, the propoxy linker may sterically hinder such reactions compared to direct hydrazide-benzaldehyde condensations .

Synthetic Challenges :

- The synthesis of polyether-linked benzaldehydes () requires harsh conditions (e.g., 120°C in DMF), whereas the target compound’s propoxy linker might necessitate milder alkylation steps to preserve the aldehyde functionality .

Biological Activity: While direct data on the target compound is absent, 1,2,4-triazole derivatives with methylthio or trimethoxyphenyl groups () exhibit notable antifungal and anticancer activity. The target compound’s benzaldehyde group could synergize with the triazole core for enhanced bioactivity .

Research Findings and Data Analysis

Physicochemical Properties

- Solubility : The propoxy linker in the target compound likely improves solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to fully aromatic triazole derivatives .

- Thermal Stability : Triazole rings generally confer thermal stability; differential scanning calorimetry (DSC) of similar compounds shows melting points >200°C .

Crystallographic Characterization

- SHELXL () and ORTEP () are widely used for structural validation of triazole derivatives. For example, the crystal structure of 3-(methylthio)-4-phenyl-1,2,4-triazole () confirmed planar triazole rings and anisotropic displacement parameters .

Reactivity Insights

- Hydrazine hydrate is a common reagent for triazole cyclization (), but the target compound’s aldehyde group may require protection during synthesis to avoid side reactions .

Biological Activity

3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms. This structure is significant in drug development due to its ability to interact with biological targets.

- Molecular Formula : C16H18N4O

- Molecular Weight : 286.34 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | Bacterial Inhibition | 15 |

| Triazole Derivative B | Fungal Inhibition | 10 |

2. Anti-inflammatory Properties

Triazole compounds have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies suggest that these compounds can downregulate NF-kB signaling pathways, which are crucial in inflammatory responses.

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 20 | Apoptosis |

| A549 (Lung Cancer) | 25 | Cell Cycle Arrest |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity.

- Anti-inflammatory Mechanism Investigation : In vitro assays showed that certain triazole derivatives inhibited the production of TNF-alpha in macrophages, suggesting their potential use in treating inflammatory diseases.

- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substituents on the triazole ring exhibited higher cytotoxicity compared to others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a triazole precursor with a substituted benzaldehyde derivative. For example, triazole derivatives can be synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) followed by alkylation or etherification to introduce the propoxy linker. A general protocol involves refluxing the triazole precursor with the benzaldehyde derivative in ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate condensation . Purification often requires solvent evaporation and recrystallization. Key factors affecting yield include reaction time, stoichiometry of reactants, and catalyst choice (e.g., Cu(I) for click chemistry).

Q. How is the structural elucidation of this compound typically performed, and which spectroscopic methods are most reliable?

- Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR (to identify proton environments and carbon frameworks), FT-IR (for functional groups like aldehydes and triazoles), and mass spectrometry (for molecular weight validation). For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in crystallographic studies of analogous triazole-benzaldehyde systems . GC-MS is also critical for analyzing reaction byproducts and purity .

Advanced Research Questions

Q. What strategies can optimize the selectivity between benzaldehyde derivatives and other byproducts in catalytic oxidation reactions involving this compound?

- Methodological Answer : Catalytic systems like Ce-MOFs (cerium-based metal-organic frameworks) can enhance selectivity toward epoxidation over aldehyde formation by tuning Lewis acid sites on the catalyst surface. For instance, Ce-MOFs achieve 80% selectivity for styrene oxide vs. 20% for benzaldehyde in styrene oxidation, attributed to their ability to stabilize epoxide intermediates . Researchers should experiment with catalyst supports (e.g., ZrO2, which modulates acidity ) and reaction parameters (temperature, solvent polarity) to optimize selectivity.

Q. How do computational methods like DFT contribute to understanding the electronic properties and reactivity of this benzaldehyde derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations predict ionization potentials (IPs), electron affinity, and reactive sites. For benzaldehyde analogs, hybrid DFT methods (e.g., G3B3) estimate vertical IPs (~8.25–10.37 eV), correlating with experimental data . DFT also models transition states in catalytic reactions, aiding in mechanistic studies. For example, analyzing charge distribution in the triazole moiety can explain its role as an electron-withdrawing group, influencing aldehyde reactivity .

Q. What analytical approaches resolve contradictions in data when characterizing byproducts or degradation products of this compound?

- Methodological Answer : Cross-validation using GC-MS (for volatile byproducts), HPLC (for non-volatile species), and NMR (for structural isomers) is essential. For instance, discrepancies in benzaldehyde quantification (e.g., low radiogas chromatography accuracy ) require calibration curves with internal standards. Statistical tools like principal component analysis (PCA) can identify outlier data points in multi-technique datasets.

Q. In designing derivatives for pharmaceutical applications, how does modifying substituents on the triazole or benzaldehyde moieties affect bioactivity?

- Methodological Answer : Systematic substitution (e.g., fluorination, methoxy groups) on the benzaldehyde or triazole ring alters hydrophobicity, hydrogen bonding, and steric effects. For example, introducing electron-withdrawing groups on the triazole enhances binding affinity to enzymes, as shown in docking studies of analogous thiazole-triazole hybrids . Researchers should synthesize derivatives via Suzuki coupling or nucleophilic substitution, followed by in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize lead compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.